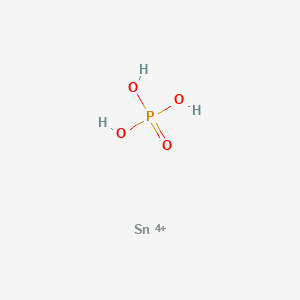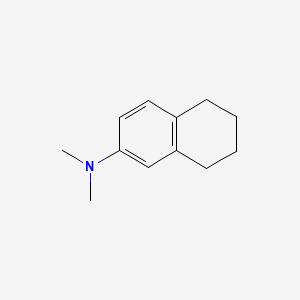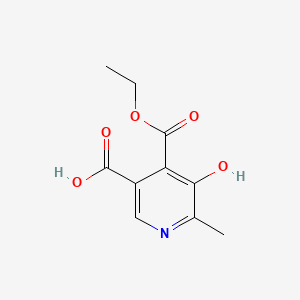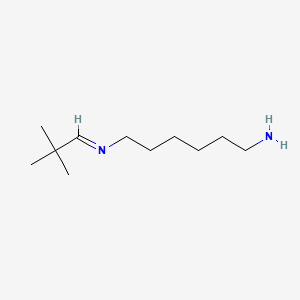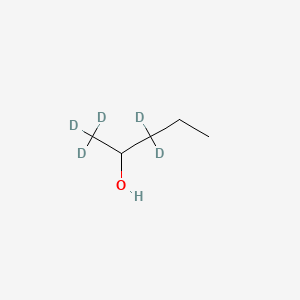
2-Pentyl-1,1,1,3,3-D5 alcohol
概要
説明
2-Pentyl-1,1,1,3,3-D5 alcohol is a deuterated form of 2-pentanol, where five hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and experimental applications .
準備方法
Synthetic Routes and Reaction Conditions
2-Pentyl-1,1,1,3,3-D5 alcohol can be synthesized through several methods. One common approach involves the deuteration of 2-pentanol using deuterium gas (D2) in the presence of a catalyst. The reaction typically occurs under high pressure and temperature to ensure the efficient replacement of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound often involves large-scale deuteration processes. These processes are carried out in specialized facilities equipped to handle deuterium gas and maintain the necessary reaction conditions. The product is then purified through distillation or other separation techniques to achieve the desired isotopic purity .
化学反応の分析
Types of Reactions
2-Pentyl-1,1,1,3,3-D5 alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-pentanone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form pentane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) as catalysts.
Major Products Formed
Oxidation: 2-Pentanone
Reduction: Pentane
Substitution: Various substituted pentyl derivatives.
科学的研究の応用
2-Pentyl-1,1,1,3,3-D5 alcohol is widely used in scientific research due to its stable isotopic properties. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of deuterated drugs and materials with enhanced stability and performance
作用機序
The mechanism of action of 2-Pentyl-1,1,1,3,3-D5 alcohol is primarily related to its deuterium content. Deuterium, being heavier than hydrogen, affects the vibrational frequencies of chemical bonds, leading to changes in reaction kinetics and mechanisms. This isotopic effect is exploited in various research applications to gain insights into molecular interactions and reaction pathways .
類似化合物との比較
Similar Compounds
2-Pentanol: The non-deuterated form of 2-Pentyl-1,1,1,3,3-D5 alcohol.
2-Hexanol: A similar alcohol with an additional carbon atom in the chain.
2-Butanol: A similar alcohol with one less carbon atom in the chain
Uniqueness
This compound is unique due to its deuterium content, which imparts distinct isotopic properties. These properties make it particularly valuable in NMR spectroscopy and other analytical techniques where isotopic labeling is essential. The compound’s stability and reactivity also differ from its non-deuterated counterparts, making it a versatile tool in scientific research .
特性
IUPAC Name |
1,1,1,3,3-pentadeuteriopentan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O/c1-3-4-5(2)6/h5-6H,3-4H2,1-2H3/i2D3,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVLIDXNZAXMDK-PVGOWFQYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
93.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,1'-[Ethylenebis(oxymethylene)]dipyridinium diperchlorate](/img/structure/B577247.png)
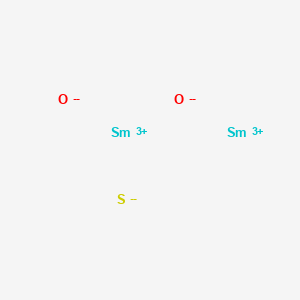
![[(1S,4S,6R,7R,13R,14S)-6,11-dimethyl-16-oxo-5,9,15,17-tetraoxapentacyclo[11.2.2.01,14.04,6.08,12]heptadeca-8(12),10-dien-7-yl] acetate](/img/structure/B577249.png)
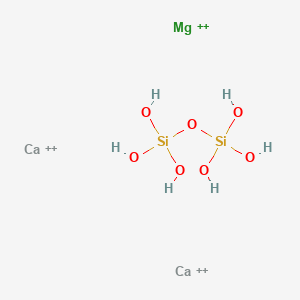

![(2S,5R,6S,9R,13S,16S,18R)-5,16-dihydroxy-6-(1-hydroxy-4-methylpentyl)-2,6,13,17,17-pentamethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-1(20),11-dien-8-one](/img/structure/B577257.png)
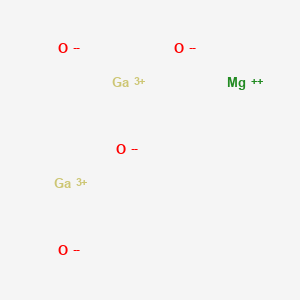
![(5S,8R,9S,10R,13S,14S)-10,13-dimethyl-2,3,4,5,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-6,17-dione](/img/structure/B577260.png)

